Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride
Description
Methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a secondary amine derivative featuring a benzylamine core substituted with three methoxy groups at the 2-, 3-, and 4-positions of the aromatic ring, with a methyl group attached to the amine nitrogen. Its molecular framework—characterized by the 2,3,4-trimethoxybenzyl moiety—is shared with several bioactive molecules, including vasodilators and antiproliferative agents .
Properties
Molecular Formula |
C11H18ClNO3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-methyl-1-(2,3,4-trimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-12-7-8-5-6-9(13-2)11(15-4)10(8)14-3;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
UGMKRCSPZRWGKR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)OC)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with methylamine in the presence of a reducing agent . The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects . For example, it can inhibit tubulin polymerization, which is crucial for cell division and has implications in cancer research .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their differences:
| Compound Name | Substituents on Aromatic Ring | Amine Type | Key Modifications | Reference |
|---|---|---|---|---|
| Methyl[(2,3,4-trimethoxyphenyl)methyl]amine HCl | 2,3,4-trimethoxy | Secondary (methyl) | None (reference compound) | N/A |
| Trimetazidine dihydrochloride | 2,3,4-trimethoxy | Piperazine | Piperazine ring instead of methylamine | |
| (3,4-Dimethoxyphenyl)methylamine HCl | 3,4-dimethoxy | Secondary (ethyl) | Reduced methoxy groups, ethylamine | |
| Lomerizine dihydrochloride | 2,3,4-trimethoxy | Piperazine | Bis(4-fluorophenyl)methyl substituent | |
| 3,4,5-Trimethoxy benzaldehyde | 3,4,5-trimethoxy | Aldehyde | Oxidized form (no amine) |
Key Observations:
- Trimetazidine dihydrochloride : Shares the 2,3,4-trimethoxybenzyl group but incorporates a piperazine ring. This modification enhances its vasodilatory properties, as piperazine derivatives often exhibit improved bioavailability and receptor interaction .
- (3,4-Dimethoxyphenyl)methylamine HCl : The reduction to two methoxy groups (3,4-) and substitution with ethylamine may alter lipophilicity and target selectivity compared to the reference compound .
- Lomerizine dihydrochloride : The addition of a bis(4-fluorophenyl)methyl group to the piperazine ring introduces steric bulk and fluorinated motifs, likely influencing CNS penetration and calcium channel blocking activity .
Herbicidal Activity:
- Compounds with 3,4,5-trimethoxyphenyl groups (e.g., from ) showed herbicidal activity against rape but weak effects on barnyard grass. The 2,3,4-trimethoxy substitution in the target compound may exhibit distinct activity due to altered spatial interactions with plant enzymes .
- Methyl eugenol (3,4-dimethoxypropylbenzene) and 3,4,5-trimethoxy benzaldehyde () elicit insect antennal responses, highlighting the role of methoxy positioning in ecological signaling. The target compound’s amine group could modify its interaction with biological targets compared to these aldehydes .
Pharmacological Activity:
- Trimetazidine : A piperazine-based 2,3,4-trimethoxybenzyl derivative, acts as an anti-ischemic agent by inhibiting fatty acid oxidation. The methylamine analog may lack this mechanism due to the absence of the piperazine moiety .
- Diarylnaphthylpyrrolidine derivatives () with 2,3,4-trimethoxybenzyl groups demonstrate antiproliferative effects via dual-target inhibition. Structural similarities suggest the target compound could be explored for analogous anticancer activity .
Physicochemical Properties
- Molecular Weight & Solubility : Piperazine derivatives (e.g., Trimetazidine, MW 339.26) generally exhibit higher solubility in aqueous media compared to primary or secondary amines due to increased polarity . The target compound’s methylamine group may reduce solubility relative to piperazine analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
